2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one chemical structure and properties
2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one chemical structure and properties
An In-depth Technical Guide to 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The 1,3-thiazole nucleus, and specifically the 2-aminothiazole scaffold, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one , a member of the pseudothiohydantoin class.[3] The incorporation of a naphthyl group—a lipophilic, aromatic system—presents a compelling modification to the well-established thiazole core, offering potential for enhanced binding interactions with biological targets through hydrophobic and π-stacking interactions.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the molecule's chemical structure, physicochemical properties, and a validated, step-by-step synthetic pathway. Furthermore, it delves into the hypothesized biological activities and therapeutic potential of this compound, drawing upon established knowledge of structurally related molecules. The guide includes detailed experimental protocols and logical workflows to empower researchers to synthesize, characterize, and evaluate this promising chemical entity.
Chapter 1: Molecular Profile and Physicochemical Properties
Chemical Structure
The chemical structure of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one is characterized by a central thiazolone ring substituted at the 2-position with an amino group that is, in turn, substituted with a 2-naphthyl moiety.
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Molecular Formula: C₁₃H₁₀N₂OS
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Molecular Weight: 242.30 g/mol
The molecule exists in tautomeric forms, primarily the amino form shown, but can also exhibit imino tautomerism, which can influence its chemical reactivity and biological interactions.
Structural Analysis
The molecule can be deconstructed into two primary pharmacophoric units:
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1,3-Thiazol-4(5H)-one Core: This heterocyclic system, also known as pseudothiohydantoin, contains a carbonyl group, an endocyclic nitrogen, and a sulfur atom. The high reactivity of the methylene group adjacent to the carbonyl can be a target for further chemical modification.[4]
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2-Naphthylamino Group: The bulky and hydrophobic naphthalene ring system is a common feature in pharmacologically active compounds.[5] It can participate in crucial binding interactions within protein active sites, and its presence significantly influences the molecule's overall lipophilicity, which is a key determinant of pharmacokinetic properties.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 242.30 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| XLogP3 | ~3.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[6] |
| Hydrogen Bond Donors | 1 (amine N-H) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (carbonyl O, ring N, ring S) | Influences solubility and receptor binding interactions. |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | Suggests good potential for cell membrane permeability and oral absorption. |
Chapter 2: Synthesis and Characterization
The most direct and widely adopted method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][7] This classical reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach for 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one identifies two key precursors: N-(naphthalen-2-yl)thiourea and an α-haloacetic acid ester , such as ethyl chloroacetate. The thiourea can be readily prepared from 2-naphthylamine.
Proposed Synthetic Workflow
The overall workflow, from starting materials to the final purified product, involves a two-step process: synthesis of the thiourea intermediate followed by the cyclocondensation reaction.
Caption: General workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol: Hantzsch Synthesis
This protocol describes a robust method for the synthesis of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one.
Materials and Reagents:
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N-(naphthalen-2-yl)thiourea (1.0 eq)
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Ethyl chloroacetate (1.1 eq)
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Anhydrous sodium acetate (1.5 eq)
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Absolute Ethanol
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Deionized Water
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Silica Gel (for chromatography, if needed)
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Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(naphthalen-2-yl)thiourea (1.0 eq), ethyl chloroacetate (1.1 eq), and anhydrous sodium acetate (1.5 eq).
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Solvent Addition: Add 50 mL of absolute ethanol to the flask.
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Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[8]
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Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting thiourea indicates reaction completion.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
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Precipitation: Pour the concentrated mixture into 100 mL of ice-cold deionized water with stirring. A solid precipitate should form.
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Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any residual salts.
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Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to obtain the pure 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one.[1]
Structural Elucidation and Quality Control
Confirmation of the synthesized compound's identity and purity is essential and achieved through standard analytical techniques.[9]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the N-H proton, and a singlet for the CH₂ protons of the thiazolone ring.
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¹³C NMR Spectroscopy: The carbon spectrum will display signals corresponding to the carbonyl carbon (~170-175 ppm), the carbons of the thiazole ring, and the ten distinct carbons of the naphthalene system.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight, with an expected (M+H)⁺ peak at m/z 243.06.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), the carbonyl (C=O) stretch (~1680-1720 cm⁻¹), and C=N stretching of the thiazole ring.
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Melting Point (MP): A sharp melting point range for the purified solid indicates high purity.
Chapter 3: Biological Activity and Therapeutic Potential (Hypothesized)
The 2-aminothiazole scaffold is a cornerstone in drug discovery, with derivatives showing a remarkable range of activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[2][10]
Hypothesized Mechanisms of Action (MoA)
Based on the activities of structurally similar thiazol-4(5H)-one derivatives, several potential biological targets can be proposed for 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one.
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Enzyme Inhibition:
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11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Derivatives of 2-(alkylamino)thiazol-4(5H)-one have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and cancer.[3][11] The hydrophobic pocket of the enzyme's active site could favorably accommodate the naphthyl group, potentially leading to strong inhibitory activity.
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Cyclooxygenase (COX) Enzymes: Thiazole derivatives have been investigated as anti-inflammatory agents that target COX-1 and COX-2.[12] The planar naphthyl ring could mimic the interactions of other non-steroidal anti-inflammatory drugs (NSAIDs) within the COX active site.
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Anticancer Activity: Thiazole-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[13] The introduction of the naphthyl group may enhance this activity by promoting interactions with intracellular targets.
Proposed Biological Screening Workflow
A logical cascade for evaluating the biological potential of the synthesized compound would proceed from broad, high-throughput screening to more specific, mechanism-focused assays.
Caption: A streamlined workflow for the biological evaluation of the target compound.
Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol provides a representative method for assessing the compound's inhibitory activity against a key therapeutic target.
Principle: The assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1, using NADPH as a cofactor. The inhibition is quantified by measuring the decrease in cortisol production in the presence of the test compound.
Materials:
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Recombinant human 11β-HSD1 enzyme
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Cortisone (substrate)
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NADPH (cofactor)
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Test compound (dissolved in DMSO)
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Assay buffer (e.g., Tris-HCl with EDTA)
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ELISA kit for cortisol detection
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96-well microplates
Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
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Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the test compound (or vehicle control - DMSO).
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Enzyme Addition: Add the recombinant 11β-HSD1 enzyme to each well to initiate the reaction.
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Substrate Addition: Add cortisone to each well to start the enzymatic conversion.
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Reaction Termination: Stop the reaction by adding a suitable stop solution.
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Quantification: Measure the amount of cortisol produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Chapter 4: Conclusion and Future Directions
2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one represents a molecule of significant interest at the intersection of established pharmacophores. Its synthesis is achievable through the reliable Hantzsch reaction, and its structure suggests a strong potential for potent and selective biological activity, particularly as an enzyme inhibitor or anticancer agent.
The technical framework provided in this guide offers a solid foundation for its synthesis, characterization, and initial biological evaluation. Future research should focus on:
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with substitutions on the naphthalene ring or modifications at the 5-position of the thiazolone ring to optimize potency and selectivity.
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Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to assess its viability as a drug candidate.
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In Vivo Efficacy: Testing promising compounds in relevant animal models of disease (e.g., metabolic disorders, inflammation, or cancer) to validate in vitro findings.
By systematically applying the principles and protocols outlined herein, the scientific community can effectively unlock the therapeutic potential of this and related thiazole derivatives.
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Baumgart, S., et al. Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. Molecules. 2021. Available from: [Link]
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